molecular formula C12H12O3S B12524851 (E)-S-Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enethioate

(E)-S-Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enethioate

Cat. No.: B12524851
M. Wt: 236.29 g/mol
InChI Key: VGLDKXXFBDHOHI-VMPITWQZSA-N
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Description

(E)-S-Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enethioate is an organic compound characterized by its unique structure, which includes a methoxyphenyl group and a thioester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-S-Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enethioate typically involves the reaction of 4-methoxybenzaldehyde with a suitable thioester precursor under specific conditions. One common method involves the use of a base-catalyzed aldol condensation followed by esterification. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(E)-S-Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enethioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(E)-S-Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enethioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (E)-S-Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enethioate involves its interaction with specific molecular targets. The thioester group can undergo hydrolysis to release active thiol compounds, which can interact with various enzymes and proteins. This interaction can modulate biological pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate

Uniqueness

(E)-S-Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enethioate is unique due to its specific combination of a methoxyphenyl group and a thioester functional group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H12O3S

Molecular Weight

236.29 g/mol

IUPAC Name

S-methyl (E)-4-(4-methoxyphenyl)-2-oxobut-3-enethioate

InChI

InChI=1S/C12H12O3S/c1-15-10-6-3-9(4-7-10)5-8-11(13)12(14)16-2/h3-8H,1-2H3/b8-5+

InChI Key

VGLDKXXFBDHOHI-VMPITWQZSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)C(=O)SC

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)C(=O)SC

Origin of Product

United States

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